5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of fused pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[2,3-d]pyrimidine core fused with a pyrimidine-2,4-dione moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. The reaction is carried out under reflux conditions with methanol sodium in butanol, leading to the formation of the desired pyrido[2,3-d]pyrimidine derivatives . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of large-scale organic synthesis techniques can be applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve refluxing in appropriate solvents, such as butanol or xylene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a protein kinase inhibitor, which is crucial for cancer treatment.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying cellular signaling pathways and enzyme inhibition.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione involves its interaction with protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell growth and proliferation . The compound’s ability to inhibit cyclin-dependent kinases and tyrosine kinases is particularly important for its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but lacks the additional pyrimidine-2,4-dione moiety.
Pyrido[2,3-d]pyrimidin-7-one: Another closely related compound, known for its tyrosine kinase inhibitory activity and potential as a cyclin-dependent kinase inhibitor.
Uniqueness
5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione is unique due to its fused pyrimidine-2,4-dione moiety, which may contribute to its distinct biological activities and potential therapeutic applications. The combination of the pyrido[2,3-d]pyrimidine core with the pyrimidine-2,4-dione structure enhances its ability to interact with various biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
64600-55-1 |
---|---|
Molecular Formula |
C12H9N5O3 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H9N5O3/c18-10-7(4-14-12(20)16-10)5-17-6-15-9-8(11(17)19)2-1-3-13-9/h1-4,6H,5H2,(H2,14,16,18,20) |
InChI Key |
NKMSZFWCJUERFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN(C2=O)CC3=CNC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.